molecular formula C5H9N5O B13318649 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13318649
M. Wt: 155.16 g/mol
InChI Key: PSLWDZBUZNBQDA-UHFFFAOYSA-N
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Description

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two complementary pathways have been proposed and successfully realized for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.

    First Pathway: This pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.

    Second Pathway: When less nucleophilic aromatic amines are used, an alternative pathway is applied.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-amino-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-4(5(7)11)1-10-3-8-2-9-10/h2-4H,1,6H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLWDZBUZNBQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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